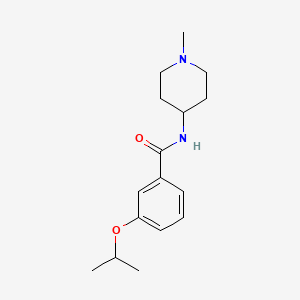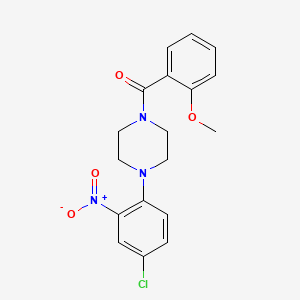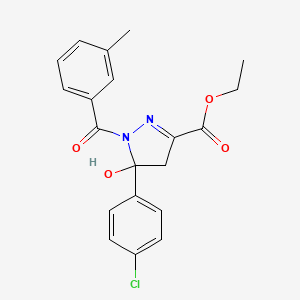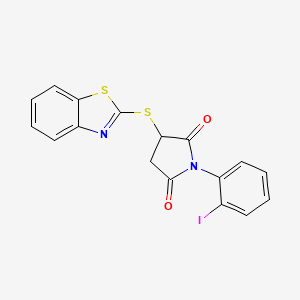![molecular formula C15H10Cl3N3O4S B5038039 4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5038039.png)
4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C14H9Cl3N2O4 It is known for its unique chemical structure, which includes methoxy, nitro, and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the formation of the benzamide structure through a reaction with 2,4,5-trichlorophenyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification processes such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of 4-methoxy-3-nitrobenzoic acid.
Reduction: Formation of 4-methoxy-3-amino-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide
- 4-methoxy-3-nitro-N-octylbenzamide
- 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide
Uniqueness
4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O4S/c1-25-13-3-2-7(4-12(13)21(23)24)14(22)20-15(26)19-11-6-9(17)8(16)5-10(11)18/h2-6H,1H3,(H2,19,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOCRLVYVVICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethoxy-4-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B5037985.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)
![6-(4-Methoxyphenyl)-9-(2-methylsulfanylpyridine-3-carbonyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide](/img/structure/B5038010.png)
![1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B5038031.png)
![N-(3-benzo[e][1,3]benzoxazol-2-yl-4-chlorophenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)

![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B5038058.png)
